REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[C:10]([C:21]#[N:22])=[C:11]([NH2:20])[N:12]([C:14]3C=CC=CC=3)[CH:13]=2)[CH:6]=[CH:7][CH:8]=1.CN([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28]N=1)C.O.[CH:33]([NH2:35])=O>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[C:10]3[C:11]([NH2:20])=[N:12][CH:14]=[N:22][C:21]=3[N:35]([C:33]3[CH:26]=[CH:31][CH:30]=[CH:29][CH:28]=3)[CH:13]=2)[CH:6]=[CH:7][CH:8]=1
|
Name
|
4-(3-methoxyphenyl)-1-phenyl-2-amino-3-cyanopyrrole
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Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C=1C(=C(N(C1)C1=CC=CC=C1)N)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C1=NC=CC=C1
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the crystals obtained
|
Type
|
FILTRATION
|
Details
|
are filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
After chromatography on silica gel (ethyl acetate/hexane 4:1), the product-containing fractions are concentrated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C1=CN(C=2N=CN=C(C21)N)C2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |